molecular formula C32H34NO9P B12892137 (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12892137
M. Wt: 607.6 g/mol
InChI Key: ZSFLCDHJAUISKK-HXBJCGEWSA-N
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Description

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure. It features a tetrahydropyran ring substituted with acetoxymethyl and triphenylphosphoranylidene amino groups, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the formation of the tetrahydropyran ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Acetoxymethyl and Triphenylphosphoranylidene Amino Groups: These functional groups are introduced through nucleophilic substitution and condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyran derivatives and phosphoranylidene amino compounds. Examples include:

  • Tetrahydropyran-2-carboxylic acid derivatives
  • Triphenylphosphoranylidene amino derivatives

Uniqueness

What sets (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((triphenylphosphoranylidene)amino)tetrahydro-2H-pyran-3,4,5-triyl triacetate apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C32H34NO9P

Molecular Weight

607.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(triphenyl-λ5-phosphanylidene)amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C32H34NO9P/c1-21(34)38-20-28-29(39-22(2)35)30(40-23(3)36)31(41-24(4)37)32(42-28)33-43(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32-/m1/s1

InChI Key

ZSFLCDHJAUISKK-HXBJCGEWSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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